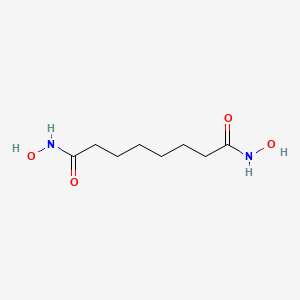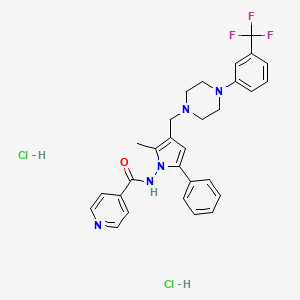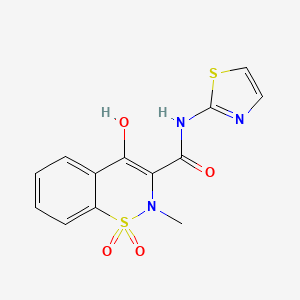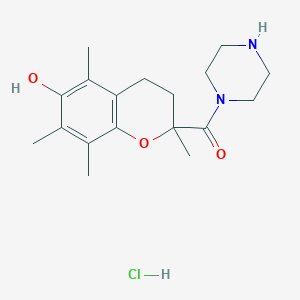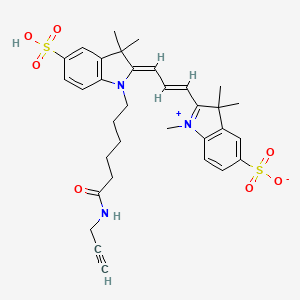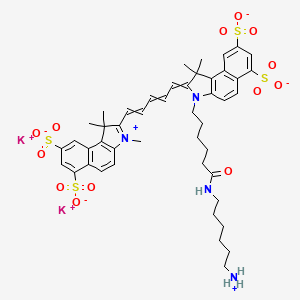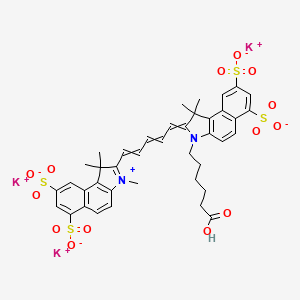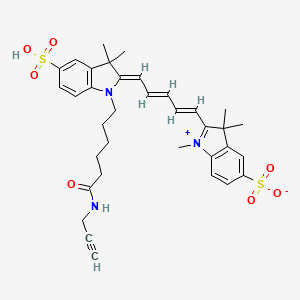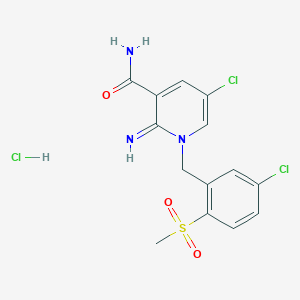
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride
描述
TAK 259 是一种新型、选择性、口服有效的 α1D 肾上腺素受体拮抗剂。它已被证明有望作为治疗膀胱过度活动症 (OAB) 症状的治疗剂。 TAK 259 表现出抗频率效应,并减轻人类 Ether-a-Go-Go 相关基因 (HERG) 的负担 .
准备方法
合成路线和反应条件: TAK 259 的合成涉及制备 5-氯-1-(5-氯-2-(甲基磺酰基)苄基)-2-亚氨基-1,2-二氢吡啶-3-甲酰胺。合成路线包括几个步骤,从市售原料开始。 关键步骤包括在受控条件下进行氯化、磺酰化和亚胺化反应 .
工业生产方法: TAK 259 的工业生产遵循类似的合成路线,但已针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化方法以及严格的质量控制,以确保最终产品的均匀性和纯度 .
化学反应分析
反应类型: TAK 259 会发生各种化学反应,包括:
氧化: TAK 259 在特定条件下可以被氧化形成相应的氧化产物。
还原: 还原反应可以将 TAK 259 转化为其还原形式。
取代: TAK 259 可以发生取代反应,特别是在氯和磺酰基上。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及在碱性条件下使用胺和硫醇等亲核试剂。
科学研究应用
TAK 259 具有广泛的科学研究应用,包括:
化学: 用作涉及肾上腺素受体拮抗剂研究的参考化合物。
生物学: 研究其对细胞信号通路和受体相互作用的影响。
医学: 探讨作为治疗膀胱过度活动症和相关疾病的潜在治疗剂。
工业: 用于开发针对肾上腺素受体的新药.
作用机制
TAK 259 通过选择性拮抗 α1D 肾上腺素受体发挥作用。该受体参与调节膀胱平滑肌收缩。通过阻断该受体,TAK 259 减少膀胱收缩,缓解膀胱过度活动症的症状。 此外,TAK 259 减少了与心律失常相关的 HERG(人类 Ether-a-Go-Go 相关基因)的负担 .
相似化合物的比较
类似化合物:
哌唑嗪: 另一种用于治疗高血压和良性前列腺增生的 α1 肾上腺素受体拮抗剂。
坦索罗辛: 选择性 α1A 肾上腺素受体拮抗剂,用于治疗良性前列腺增生。
阿夫唑嗪: 非选择性 α1 肾上腺素受体拮抗剂,用于治疗良性前列腺增生。
TAK 259 的独特性: TAK 259 由于对 α1D 肾上腺素受体具有高度选择性而独一无二,这使其在不显着影响其他肾上腺素受体的情况下,对治疗膀胱过度活动症特别有效。 这种选择性降低了与非选择性肾上腺素受体拮抗剂相关的副作用风险 .
属性
IUPAC Name |
5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYDDZQXFWUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192347-42-4 | |
| Record name | TAK-259 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192347424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-259 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RB1YS16TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

